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Compound of Interest

Compound Name: (4S)-N-Cbz-4-hydroxy-azepane
CAS No.: 1292324-55-0
Cat. No.: B3342159
Get Quote
. J

Executive Summary

The 4-oxo-azepane scaffold is a critical pharmacophore in the development of cysteine
protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib) and glycosidase inhibitors. The
conversion of (4S)-N-Chz-4-hydroxy-azepane (1) to N-Chz-4-oxo-azepane (2) represents a
strategic "late-stage oxidation" that destroys the C4 chiral center to generate an achiral ketone,
which serves as a versatile handle for further functionalization (e.g., reductive amination or
Grignard addition).

This guide details two validated protocols:

o Parikh-Doering Oxidation: The preferred method for scalability (gram to kilogram), offering
high yields without cryogenic conditions or heavy metal waste.[1]

o Dess-Martin Periodinane (DMP): An accelerated workflow for bench-scale discovery
(milligram to gram), prioritizing speed and operational simplicity.[1]

Chemical Context & Mechanistic Insight
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The Substrate Challenge

Azepanes (7-membered rings) possess higher conformational flexibility than piperidines.[1] The
oxidation of the C4-hydroxyl group introduces sp? hybridization at the C4 position, altering the
ring pucker.

e Risk Factor: 4-Oxo-heterocycles are susceptible to

-elimination under harsh basic or acidic conditions, leading to the formation of
-unsaturated enones.

» Solution: Both selected protocols operate under mild, buffered conditions to prevent
elimination and preserve the acid-sensitive Carboxybenzyl (Cbz) protecting group.

Method Selection Matrix

The following table contrasts common oxidation methods for this specific substrate.

Critical

Method Reagents Suitability Key Advantage

Drawback

Parikh-Doering

SOs[3][4]-Py,

Industrial / Scale-

Non-cryogenic;

cheap reagents;

Requires odor
control (DMS

DMSO, EtsN up
scalable.[1][2] byproduct).[1][2]
Mildest
_ N _ Reagent cost;
Dess-Martin ] conditions; rapid; o
DMP, DCM R&D / Pilot ) shock sensitivity
(DMP) simple workup. ]
(solid).[1][2]
(2]
Cryogenic
(COCl)2, DMSO, Reliable; widely (-78°C) required;
Swern Standard ) o
EtsN cited.[1][2] difficult on large
scale.
) Toxic Cr waste;
) Strong oxidant. ) »
Jones / PCC CrOs/PCC Avoid acid-sensitive

[1]

Cbz risk.[1]
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Primary Protocol: Parikh-Doering Oxidation
(Scalable)

Recommended for >10g scale.

Reaction Scheme

The reaction proceeds via the activation of DMSO by Sulfur Trioxide Pyridine complex (SOs[1]
[3][4]-Py), forming an alkoxysulfonium ion intermediate which is deprotonated by Triethylamine
(EtsN) to release the ketone.[1][2]

Materials
e (4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv)[5]

Sulfur Trioxide Pyridine Complex (SOs[2][3]-Py) (3.0 equiv)[2]

Dimethyl Sulfoxide (DMSO) (Solvent/Reagent, 5-10 volumes)[2]

Triethylamine (EtsN) (5.0 equiv)[2]

Dichloromethane (DCM) (Co-solvent, optional for solubility)[2]

Step-by-Step Procedure

e Preparation: In a flame-dried round-bottom flask equipped with an internal thermometer and
nitrogen inlet, dissolve (4S)-N-Cbz-4-hydroxy-azepane in dry DMSO (and DCM if necessary
for solubility).

o Base Addition: Add EtsN (5.0 equiv) in one portion. The solution may warm slightly.[1]

e Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Note: Lower temperatures
(-10°C) can be used to further suppress side reactions.

o Oxidant Addition: Add SOs-Py complex (3.0 equiv) portion-wise over 15-20 minutes.

o Critical: Monitor internal temperature.[1] Do not allow it to exceed 10°C during addition.[1]
The reaction is exothermic.[1]
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e Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2—4 hours.

o Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The hydroxyl starting material
should disappear.[1]

e Quench: Pour the reaction mixture into ice-cold water (20 volumes).
o Extraction: Extract the aqueous layer with EtOAc (3 x 10 volumes).
e Wash: Wash combined organics with:

o 10% Citric Acid or 1M HCI (to remove pyridine/EtsN).[1][2]

o Saturated NaHCOs (to neutralize acid).[1][2]

o Brine (saturated NaCl).[1][2]

e Drying: Dry over anhydrous Na2SOa4 or MgSOa, filter, and concentrate under reduced
pressure.

 Purification: The crude oil is often pure enough (>95%) for subsequent steps.[1] If necessary,
purify via flash chromatography (SiOz2, 0-40% EtOAc in Hexanes).[2]

Secondary Protocol: Dess-Martin Periodinane
(Rapid)

Recommended for <5¢g scale or high-throughput screening.

Materials

¢ (4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv)[5]
o Dess-Martin Periodinane (DMP) (1.2 — 1.5 equiv)[2]
e Dichloromethane (DCM) (wet, as water accelerates DMP)[2]

» NaHCO:s (solid, optional buffer)[2]

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://en.chem-station.com/reactions-2/2014/05/parikh-doering-oxidation.html
https://en.chem-station.com/reactions-2/2014/05/parikh-doering-oxidation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150284/
https://en.chem-station.com/reactions-2/2014/05/parikh-doering-oxidation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150284/
https://en.chem-station.com/reactions-2/2014/05/parikh-doering-oxidation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150284/
https://en.chem-station.com/reactions-2/2014/05/parikh-doering-oxidation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150284/
https://www.benchchem.com/product/b3342159/docs?utm_src=pdf-body#application-note-precision-oxidation-of-4s-n-cbz-4-hydroxy-azepane
https://pdf.benchchem.com/1383/Synthesis_of_Azepane_Based_Scaffolds_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6150284/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3342159?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Step-by-Step Procedure

 Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
e Oxidation: Add DMP (1.2 equiv) in a single portion at room temperature.
o Tip: If the substrate is acid-sensitive, add NaHCOs (2.0 equiv) prior to DMP.[2]

e Stirring: Stir at room temperature for 1-2 hours. The suspension will become cloudy as the
iodinane byproduct precipitates.[1]

e Quench (The "Reductive Workup"): Add a 1:1 mixture of saturated Na2S20s (thiosulfate) and
saturated NaHCOs.

e Hydrolysis: Stir vigorously for 15-30 minutes until the organic layer is clear (removes excess
oxidant and iodine byproducts).

o Extraction: Separate layers. Extract aqueous with DCM.[1][5]

Finish: Wash with brine, dry (MgSQa4), and concentrate.

Process Visualization (Workflow)
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(Start: (4S)-N-Cbz-4-hydroxy-azepan9

Select Scale/Method

Scale > 10g \Scale < 5g
Parikh-Doering: Dess-Martin:
DMSO, Et3N, SO3-Py (0°C) DCM, DMP (RT)
Intermediate: Intermediate:
Alkoxysulfonium lon Periodinane Species
Quench: Ice Water Quench: Na2S203 / NaHCO3
Wash: 1M HCI (Remove Pyridine) (Reduces lodine Byproducts)

N

Extraction (EtOAc or DCM)
& Drying (Na2S04)

Product: N-Cbhz-4-oxo-azepane
(Achiral Ketone)

Click to download full resolution via product page

Caption: Decision tree for oxidation methodology based on scale, highlighting distinct
mechanistic intermediates and workup requirements.

Quality Control & Troubleshooting
Analytical Specifications
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o Appearance: Clear, colorless to pale yellow oil (often solidifies upon prolonged storage or if
highly pure).[1][2]

e 'H NMR (CDCls, 400 MHz):
o Look for disappearance of the CH-OH multiplet (typically ~3.8—4.0 ppm).
o Appearance of

-protons to the ketone (multiplets ~2.5-2.7 ppm).

o Cbz benzylic protons: Singlet/Split Singlet at ~5.1 ppm (rotamers are common in N-Cbz
azepanes).

o Chirality Check: The product is achiral. Optical rotation should be zero

[1][2] If rotation persists, check for unreacted starting material.[1][2]

Troubleshooting Guide

¢ Issue: Incomplete Conversion.
o Cause: Wet DMSO (Parikh-Doering) or old DMP reagent.

o Fix: Redistill DMSO or add more SOs[1][2]-Py. For DMP, add 1 drop of water (DMP is
accelerated by water) or fresh reagent.[1][2]

e |Issue: Enone Formation (Elimination).
o Cause: Reaction temperature too high or exposure to strong base.[1]

o Fix: Keep Parikh-Doering strictly at 0°C during addition. Ensure workup washes are not
overly basic (use dilute NaHCO3).[1][2]

e Issue: Rotamers in NMR.

o Observation: Broad or split peaks in NMR.[1]
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o Fix: Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers for cleaner
integration.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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» To cite this document: BenchChem. [Application Note: Precision Oxidation of (4S)-N-Cbz-4-
hydroxy-azepane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3342159/docs#application-note-precision-oxidation-
of-4s-n-cbz-4-hydroxy-azepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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